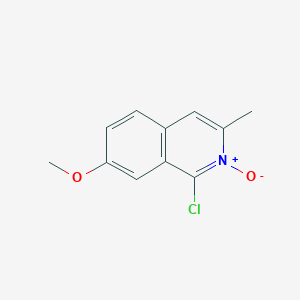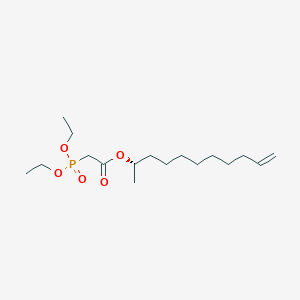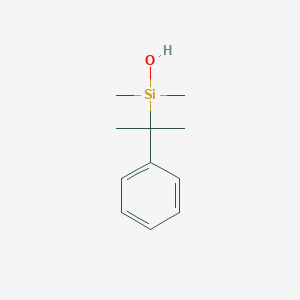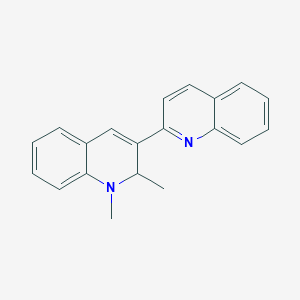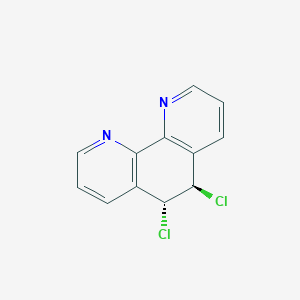![molecular formula C11H8N4S2 B12565088 8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione CAS No. 184230-24-8](/img/structure/B12565088.png)
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and cinnoline
Méthodes De Préparation
The synthesis of 8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Applications De Recherche Scientifique
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparaison Avec Des Composés Similaires
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and exhibit similar biological activities.
Pyrimido[5,4-d]pyrimidines: These are structurally similar and have comparable applications in medicinal chemistry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
184230-24-8 |
|---|---|
Formule moléculaire |
C11H8N4S2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione |
InChI |
InChI=1S/C11H8N4S2/c1-5-2-3-6-7(4-5)14-15-9-8(6)12-11(17)13-10(9)16/h2-4H,1H3,(H2,12,13,16,17) |
Clé InChI |
AOMOACMEXROHHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C(=S)NC(=S)N3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B12565009.png)
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)
![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
